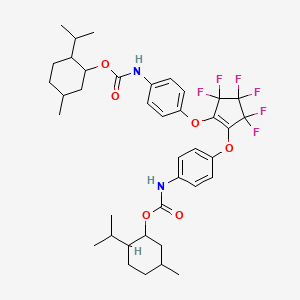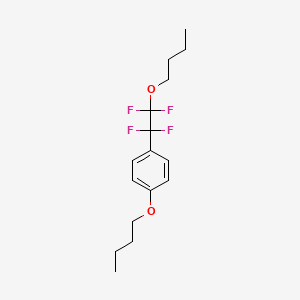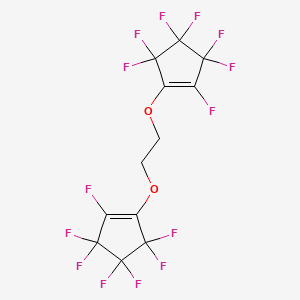
1,2-Bis-(2,3,3,4,4,5,5-heptafluorocyclopent-1-enyloxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis-(2,3,3,4,4,5,5-heptafluorocyclopent-1-enyloxy)ethane, or 1,2-bis-heptafluorocyclopentenyloxyethane, is a fluorinated organic molecule with potential applications in the field of medicinal chemistry, materials science, and chemical synthesis. It is a symmetric molecule composed of two heptafluorocyclopentenyloxyethane moieties, connected by an ethylene bridge. Its chemical formula is C11H6F14O2, and it has a molecular weight of 374.19 g/mol. This compound has been studied for its potential applications in drug design, as well as for its ability to act as a solvent for organic reactions.
Mechanism of Action
The exact mechanism of action of 1,2-bis-heptafluorocyclopentenyloxyethane is not yet fully understood. However, it is believed to interact with biological systems through its ability to act as a hydrogen bond acceptor and/or donor. Additionally, it is believed to interact with biological systems through its ability to interact with lipophilic regions of proteins, as well as its ability to form non-covalent complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-bis-heptafluorocyclopentenyloxyethane have not yet been fully elucidated. However, it is believed to interact with biological systems by acting as a hydrogen bond acceptor and/or donor. Additionally, it is believed to interact with lipophilic regions of proteins, as well as its ability to form non-covalent complexes with other molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 1,2-bis-heptafluorocyclopentenyloxyethane in laboratory experiments include its high solubility in both organic and aqueous solvents, its low toxicity, and its low volatility. Additionally, this compound is relatively inexpensive and easy to synthesize. The main limitation of using 1,2-bis-heptafluorocyclopentenyloxyethane in laboratory experiments is its low boiling point, which limits its use in high-temperature reactions.
Future Directions
The potential future applications of 1,2-bis-heptafluorocyclopentenyloxyethane are numerous. These include its potential use as a platform for the design of novel drugs, its potential use as a solvent for organic reactions, and its potential use as a platform for the synthesis of novel molecules. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research is needed to explore the potential applications of this compound in materials science, such as its potential use as a lubricant and/or corrosion inhibitor.
Synthesis Methods
The synthesis of 1,2-bis-heptafluorocyclopentenyloxyethane has been reported in several studies. The most common method involves the reaction of heptafluorocyclopentenyl bromide with ethylene oxide in the presence of a base, such as sodium hydroxide. This reaction yields 1,2-bis-heptafluorocyclopentenyloxyethane in high yields. Other methods of synthesis include the reaction of heptafluorocyclopentenyl bromide with ethylene glycol in the presence of a base, and the reaction of heptafluorocyclopentenyl chloride with ethylene oxide in the presence of a base.
Scientific Research Applications
1,2-bis-heptafluorocyclopentenyloxyethane has been studied for its potential applications in medicinal chemistry and materials science. In medicinal chemistry, this compound has been investigated for its ability to act as a pharmacophore for the design of novel drugs. In materials science, it has been studied for its potential use as a solvent for organic reactions. Additionally, 1,2-bis-heptafluorocyclopentenyloxyethane has also been studied for its ability to act as a platform for the synthesis of novel molecules.
properties
IUPAC Name |
1,3,3,4,4,5,5-heptafluoro-2-[2-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxyethoxy]cyclopentene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F14O2/c13-3-5(9(19,20)11(23,24)7(3,15)16)27-1-2-28-6-4(14)8(17,18)12(25,26)10(6,21)22/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBPQKUWDJCJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(C(C1(F)F)(F)F)(F)F)F)OC2=C(C(C(C2(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)

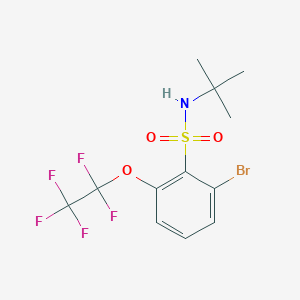

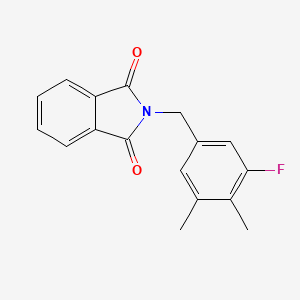
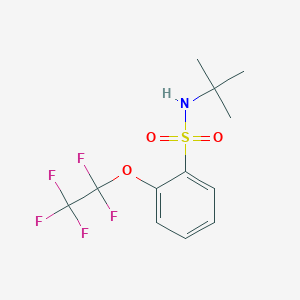


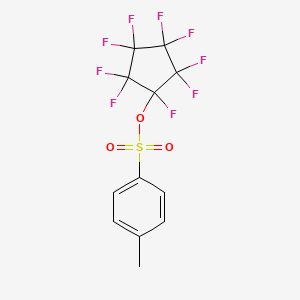
![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)
